molecular formula C13H11N B1211384 3-Methyl-9H-carbazole CAS No. 4630-20-0

3-Methyl-9H-carbazole

Cat. No.: B1211384
CAS No.: 4630-20-0
M. Wt: 181.23 g/mol
InChI Key: PHKYYUQQYARDIU-UHFFFAOYSA-N
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Scientific Research Applications

3-Methylcarbazole has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex carbazole derivatives.

    Biology: The compound’s anticancer properties make it a valuable tool for studying cancer cell growth and inhibition.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of oncology.

    Industry: 3-Methylcarbazole is used in the development of new materials and chemical processes.

Biochemical Analysis

Biochemical Properties

3-Methyl-9H-carbazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress pathways, such as cytochrome P450 enzymes. These interactions often result in the modulation of enzyme activity, which can influence the metabolic processes within cells. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function, thereby impacting cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as DNA and proteins, influencing their activity. For example, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can activate transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s role in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can influence metabolic flux and the levels of various metabolites within cells. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biological effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological activity. For example, this compound may localize to the mitochondria, where it can impact cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylcarbazole can be synthesized through various methods. One common synthetic route involves the cyclization of 2-aminobiphenyl derivatives. The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 3-Methylcarbazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and solvent extraction to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Methylcarbazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of 3-Methylcarbazole, which may possess different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylcarbazole stands out due to its specific substitution pattern, which enhances its anticancer properties compared to other carbazole derivatives. Its unique structure allows for targeted interactions with molecular pathways involved in cancer cell growth .

Properties

IUPAC Name

3-methyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKYYUQQYARDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196805
Record name 3-Methylcarbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4630-20-0
Record name 3-Methylcarbazole
Source CAS Common Chemistry
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Record name 3-Methylcarbazole
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Record name 4630-20-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10154
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Record name 3-Methylcarbazole
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Record name 3-methyl-9H-carbazole
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Record name 3-METHYLCARBAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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